molecular formula C7H18Si B092517 Silane, butyltrimethyl- CAS No. 1000-49-3

Silane, butyltrimethyl-

Cat. No.: B092517
CAS No.: 1000-49-3
M. Wt: 130.3 g/mol
InChI Key: LYVYUAHSSSHKHC-UHFFFAOYSA-N
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Description

FSY-NH2, also known as FSLLRY-NH2, is a selective inhibitor of protease-activated receptor 2 (PAR2). This compound has been widely studied for its ability to block the activation of PAR2 by trypsin, a serine protease. The inhibition of PAR2 is significant in various biological processes, including inflammation and pain signaling .

Mechanism of Action

Silane, butyltrimethyl- acts as a crosslinking agent, coupling agent, or end-capping agent to improve the mechanical and thermal properties, solubility, stability, and compatibility of various materials .

Future Directions

The future research directions for Silane, butyltrimethyl- involve advancing the interfacial polymerization-based fabrication processes . There is a current gap between industrial needs and academic research in designing high-performance thin-film composite membranes, and future research will aim to bridge this gap .

Preparation Methods

Synthetic Routes and Reaction Conditions: FSY-NH2 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of FSY-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions: FSY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature. it can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products: The primary product of FSY-NH2 reactions is the cleaved peptide fragments resulting from hydrolysis. These fragments can be analyzed using mass spectrometry and HPLC to determine the extent of hydrolysis and the identity of the fragments .

Comparison with Similar Compounds

Uniqueness: FSY-NH2 is unique in its high selectivity for PAR2 and its ability to inhibit trypsin-mediated activation without affecting other proteases. This specificity makes it a valuable tool in studying PAR2-related pathways and developing targeted therapies .

Properties

IUPAC Name

butyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Si/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVYUAHSSSHKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871819
Record name Butyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-49-3
Record name Silane, butyltrimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111639
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl(trimethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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